Mps1-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

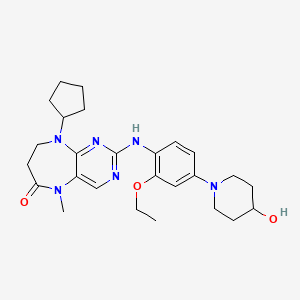

Mps1-IN-2 is a small molecule inhibitor targeting monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Overexpression of MPS1 has been observed in various cancers, making it an attractive target for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Mps1-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von MPS1 und ihre Auswirkungen auf den Spindelkontrollpunkt zu untersuchen.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle von MPS1 bei der Chromosomensegregation und der Zellzyklusregulation zu untersuchen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebsarten mit überexprimiertem MPS1 untersucht. .

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung und -entwicklung verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Kinaseaktivität von MPS1 hemmt. MPS1 ist ein Schlüsselfaktor des Spindelkontrollpunkts, der eine korrekte Chromosomenausrichtung und -segregation während der Mitose gewährleistet. Die Hemmung von MPS1 durch this compound stört den SAC, führt zu Chromosomenfehlanordnung, mitotischer Arretierung und letztendlich zum Zelltod. Die beteiligten molekularen Ziele und Signalwege umfassen die Phosphorylierung wichtiger SAC-Komponenten wie Bub1, BubR1 und Mad1, die für die Checkpoint-Signalübertragung und den mitotischen Fortschritt essentiell sind .

Wirkmechanismus

Target of Action

Mps1-IN-2 is a potent, selective, and ATP-competitive inhibitor that primarily targets the Monopolar Spindle 1 (Mps1) kinase and Polo-like kinase 1 (Plk1) . Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a conserved checkpoint system that monitors the proper bipolar attachment of all chromosomes to the mitotic spindle during cell division . Plk1 is another important kinase involved in various processes of mitosis.

Mode of Action

This compound interacts with its targets by competing with ATP, the energy currency of the cell, for binding sites. This competition inhibits the kinase activity of Mps1 and Plk1 . The inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit and chromosome missegregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SAC pathway. Mps1 kinase is essential for the activation of the SAC and has been implicated in regulating chromosome alignment . By inhibiting Mps1, this compound disrupts the SAC, leading to errors in chromosome segregation .

Result of Action

The inhibition of Mps1 by this compound leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores, premature mitotic exit, and gross aneuploidy . This disruption of normal cell division can lead to cell death, particularly in cancer cells where Mps1 is often overexpressed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can impact a compound’s action

Biochemische Analyse

Biochemical Properties

Mps1-IN-2 interacts with the Mps1 kinase, inhibiting its activity . This interaction disrupts the function of the SAC, leading to chromosome missegregation, aneuploidy, and ultimately cell death . The compound acts as an ATP-competitive inhibitor, binding to the ATP site of the Mps1 kinase .

Cellular Effects

In cells, this compound has been shown to cause aberrant mitosis, leading to aneuploidy and cell death . This is due to the abrogation of the mitotic checkpoint, causing cells to divide their chromosomes without proper alignment . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely tied to its disruption of the SAC and the resulting chromosomal instability .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the Mps1 kinase . This inhibition disrupts the SAC, leading to errors in chromosome segregation . The compound binds to the ATP site of the Mps1 kinase, preventing the kinase from carrying out its role in the SAC .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While the compound initially causes errors in mitosis and chromosome segregation, these effects can lead to cell death over time

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, specifically the SAC. It interacts with the Mps1 kinase, which plays a key role in this checkpoint

Transport and Distribution

Given its role as an inhibitor of the Mps1 kinase, it is likely that the compound needs to reach the kinetochores where Mps1 is active .

Subcellular Localization

This compound targets the Mps1 kinase, which is localized to the kinetochores during mitosis . By inhibiting Mps1, the compound disrupts the function of the kinetochores, leading to errors in chromosome segregation .

Vorbereitungsmethoden

Die industrielle Produktion von Mps1-IN-2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern. Qualitätskontrollmaßnahmen, einschließlich Chromatographie und Spektroskopie, werden verwendet, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mps1-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierten Temperatur- und Lösungsmittelbedingungen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter spezifischen Temperatur-, Lösungsmittel- und Katalysatorbedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und Reaktionsbedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, die Reduktion kann Alkohole oder Amine erzeugen und die Substitution kann zu halogenierten oder alkylierten Derivaten führen .

Vergleich Mit ähnlichen Verbindungen

Mps1-IN-2 kann mit anderen MPS1-Inhibitoren wie BAY 1161909 und BAY 1217389 verglichen werden. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und Selektivitätsprofilen. This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Potenz, was es zu einem wertvollen Werkzeug für die Untersuchung der MPS1-Hemmung und ihres therapeutischen Potenzials macht .

Liste ähnlicher Verbindungen

- BAY 1161909

- BAY 1217389

- CFI-402257

- S-81694

Diese Verbindungen wurden auf ihre Antitumoraktivität und ihren möglichen Einsatz in Kombinationstherapien untersucht, um die Wirksamkeit zu erhöhen und Resistenzen zu überwinden .

Eigenschaften

IUPAC Name |

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)